molecular formula C34H24BBr2F2N3O2 B612077 Unii-M887PT8U5Y CAS No. 490035-90-0

Unii-M887PT8U5Y

Cat. No. B612077
M. Wt: 715.19
InChI Key: YVKIKMDAXWFEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADPM06 is an emerging non-porphyrin PDT agent which has been specifically designed for therapeutic application. It was demonstrated that ADPM06-PDT was well tolerated in vivo and elicited impressive complete response rates in various models of cancer when a short drug-light interval was applied. Using a drug and light combination that reduced the clonogenicity of MDA-MB-231 cells by >90%. PDT-induced apoptosis was also found to be independent of p53 tumor suppressor status. A robust therapeutic response in vivo was demonstrated, with a substantial reduction in tumor proliferation observed, as well as a rapid induction of apoptosis and initiation of ER stress, mirroring numerous aspects of the mechanism of action of ADPM06 in vitro. Finally, using a combination of (18) F-labeled 3'-deoxy-3'-fluorothymidine ((18) F-FLT) nuclear and optical imaging, a considerable decrease in tumor proliferation over 24-hr in two models of human cancer was observed. Taken together, this data clearly establishes ADPM06 as an exciting novel PDT agent with significant potential for further translational development. (source: Int J Cancer. 2012 Feb 1; 130(3):705-15 ).

Scientific Research Applications

  • Global Substance Registration System : The US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS) have collaborated on a project to provide rigorous scientific descriptions of substances relevant to regulated products. This project involves the Global Substance Registration System (GSRS), which offers unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, relevant to medicine and translational research. This resource is unique in its regulatory standards for identifying medicinal substances and supports substances other than small molecules, making it highly relevant to scientific research in various fields (Peryea et al., 2020).

  • PET and Drug Research and Development : Positron Emission Tomography (PET) is emerging as a powerful tool in drug research, providing insights into the behavioral, therapeutic, and toxic properties of drugs and substances. PET offers a unique perspective by being able to assess pharmacokinetic and pharmacodynamic events directly in humans and animals. This includes applications in the early stages of drug development, allowing for studies in animals and the study of genetically altered animals (Fowler et al., 1999).

  • UniHI Database for Molecular Interaction Networks : The Unified Human Interactome (UniHI) database is a platform for the retrieval, analysis, and visualization of human molecular interaction networks. It includes data on gene expression and functional annotation, along with interactive filtering options. This makes it a valuable resource for network-based investigations in biology and medicine (Kalathur et al., 2013).

properties

CAS RN

490035-90-0

Product Name

Unii-M887PT8U5Y

Molecular Formula

C34H24BBr2F2N3O2

Molecular Weight

715.19

IUPAC Name

5,11-dibromo-2,2-difluoro-4,12-bis(4-methoxyphenyl)-6,10-diphenyl-3,8-diaza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene

InChI

InChI=1S/C34H24BBr2F2N3O2/c1-43-25-17-13-23(14-18-25)31-29(36)27(21-9-5-3-6-10-21)33-40-34-28(22-11-7-4-8-12-22)30(37)32(42(34)35(38,39)41(31)33)24-15-19-26(44-2)20-16-24/h3-20H,1-2H3

InChI Key

YVKIKMDAXWFEJI-UHFFFAOYSA-N

SMILES

[B-]1(N2C(=C(C(=C2N=C3[N+]1=C(C(=C3C4=CC=CC=C4)Br)C5=CC=C(C=C5)OC)C6=CC=CC=C6)Br)C7=CC=C(C=C7)OC)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azadipyrromethane ADPM06;  ADPM 06;  ADPM-06.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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